2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine
Beschreibung
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine (molecular formula: C₁₃H₁₇N) is a bicyclic primary amine featuring a fused cyclopentane-naphthalene scaffold. It is cataloged under CAS number 2172947-67-8 and is available in purities up to 97% .
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-11-6-2-1-4-9(11)8-10-5-3-7-12(10)13/h8H,1-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWVKHTWGUUUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=C(CCC3)C=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Aza-Wacker/Povarov Reaction
A prominent method involves a palladium-catalyzed tandem aza-Wacker and Povarov reaction, enabling the direct construction of the hexahydro-cyclopenta[b]quinoline core. Anilines react with 1,6-dienes in the presence of NaBArF₄-activated Pd(II) catalysts, yielding the target amine via a two-step mechanism.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (10 mol%) with 2,2’-bipyrazine ligand (20 mol%)
-
Additives : NaBArF₄ (30 mol%), Al₂O₃ (60 mg), 2,5-di-tert-butyl-1,4-benzoquinone (1.5 equiv.)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 70°C for 72 hours
The mechanism begins with Pd(II)-mediated aza-Wacker oxidation, forming an imine intermediate. Subsequent Povarov cyclization, facilitated by Pd(II) acting as a Lewis acid, generates the bicyclic structure. This method is notable for tolerating sensitive functional groups (e.g., halides, ethers) and enabling late-stage modifications of natural products.
Intramolecular Alkylation of Sulfonylated Intermediates
Sulfonylation-Cyclization Strategy
A patent by EP3483168A1 outlines a two-step process starting with phenolic precursors:
Step 1: Sulfonylation
A phenolic compound undergoes sulfonylation using a sulfonyl donor (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine). This step introduces a leaving group to facilitate subsequent cyclization.
Example :
3-(((1S,2R,3R,5S)-3-(tert-butyldimethylsilyloxy)-2-((S,E)-3-(tert-butyldimethylsilyloxy)oct-1-enyl)-5-(hydroxymethyl)cyclopentyl)methyl)phenol → Sulfonylated intermediate.
Step 2: Intramolecular Alkylation
The sulfonylated intermediate undergoes base-mediated cyclization (e.g., using K₂CO₃ or DBU), forming the cyclopenta[b]naphthalenol derivative. Reductive amination or direct amination then introduces the amine group.
Key Data :
-
Regioselectivity : Controlled by steric effects of the tert-butyldimethylsilyl (TBS) protecting group.
Nucleophilic Substitution of Halogenated Precursors
Buchwald-Hartwig Amination
Halogenated cyclopenta[b]naphthalene derivatives (e.g., bromo or iodo analogues) undergo cross-coupling with ammonia or amines via Pd-catalyzed amination. This method is adapted from protocols used for similar bicyclic amines.
Representative Conditions :
-
Catalyst : Pd(OAc)₂ (2–4 mol%)
-
Ligand : 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane/water
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted cyclopenta[b]naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Overview
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine is a nitrogen-containing heterocyclic compound that has garnered interest in various scientific and industrial applications. Its unique structure lends itself to a range of biological activities and potential therapeutic uses. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases, particularly neurodegenerative disorders like Alzheimer's disease. Research indicates that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Increased acetylcholine levels are beneficial in treating cognitive decline associated with Alzheimer's disease.
Case Study : A study demonstrated that certain derivatives of this compound exhibited significant AChE inhibitory activity. The most potent derivative showed an IC50 value of 2.7 µM, suggesting its potential for further development as an Alzheimer’s treatment .
Research has indicated that this compound may possess various biological activities beyond enzyme inhibition:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds have shown selective toxicity towards cancer cell lines while sparing normal cells.
Material Science
The unique structural properties of this compound make it a candidate for the development of new materials. Its ability to undergo various chemical reactions allows for the synthesis of complex organic molecules which can be used in polymer science and nanotechnology.
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : Bulky substituents (e.g., cyclohexyl, biphenyl) in 5l–5n reduce crystallinity, favoring oily states compared to the unsubstituted target compound. The cyclohexyl group in 5l enhances crystallinity (mp 137–139°C), suggesting steric and electronic influences on physical properties .
Ipidacrine (Neuromidine) and Its Derivatives ()
Ipidacrine (2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine; C₁₂H₁₆N₂) is a pharmacologically active analog with a quinoline-fused cyclopentane system. Its hydrochloride hydrate form (CAS 118499-70-0) is used as a cholinergic agent. Comparative
| Property | Target Compound | Ipidacrine Hydrochloride Hydrate |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N | C₁₂H₁₉ClN₂O |
| Molecular Weight | 179.28 g/mol | 242.75 g/mol |
| Melting Point | Not reported | 202–203°C (methanol/water) |
| Solubility | Not reported | 0.92 g/L (25°C) |
| Application | Undocumented | Cholinergic drug (Alzheimer’s, dementia) |
Key Observations :
- Structural Divergence: Ipidacrine’s quinoline moiety replaces the naphthalene system, introducing a nitrogen atom that enhances hydrogen-bonding capacity and pharmacological activity .
- Pharmaceutical Relevance : Ipidacrine’s well-documented solubility and melting point contrast with the target compound’s lack of application data, highlighting the impact of heterocyclic modifications on bioactivity .
Hexahydro-naphthalenone Derivatives ()
Key differences:
| Property | Target Compound | Hexahydro-naphthalenone |
|---|---|---|
| Functional Group | Primary amine (-NH₂) | Ketone (=O) |
| Boiling Point | Not reported | 428.2 K (155°C) at 2.3 kPa |
| Reactivity | Nucleophilic | Electrophilic (ketone) |
Key Observations :
- The ketone derivative’s lower boiling point (vs. amines) reflects weaker intermolecular forces.
Biologische Aktivität
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine is a bicyclic amine compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure which contributes to its biological activity. The molecular formula for this compound is C13H16N.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. It has been noted for its ability to disrupt bacterial cell membranes, leading to cell lysis and death. For instance, in studies involving methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant bactericidal activity at concentrations as low as 3 MIC (minimum inhibitory concentration) .
2. Antiviral Potential
- Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated against several viruses with encouraging results in inhibiting viral replication in vitro. The mechanisms involve interference with viral entry or replication processes .
3. Antineoplastic Effects
- There is emerging evidence supporting the potential of this compound in cancer therapy. Research indicates that it may induce apoptosis in cancer cells through various pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Membrane Disruption: The compound's ability to integrate into bacterial membranes leads to increased permeability and eventual cell death.
- Inhibition of Viral Proteins: It may inhibit specific viral proteins essential for replication.
- Apoptosis Induction: In cancer cells, it may activate caspases and other apoptotic pathways leading to programmed cell death.
Case Studies
Several studies have explored the biological activities of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing high-purity 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine?
- Methodological Answer : Multi-step synthetic protocols, including hydrogenation and reductive amination, are commonly employed. For example, hydrogenation of nitro intermediates using Pd/C catalysts under controlled pressure (e.g., ThalesNano H-cube® systems) yields high-purity products (97% yield) . Purification via column chromatography or preparative HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) ensures structural integrity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, distinguishing stereoisomers (e.g., trans- vs. cis-configurations) .
- HPLC : Validates purity using isocratic or gradient elution (e.g., 10 mL/min flow rate with hexane-based solvents) .
- HRMS : Confirms molecular formula accuracy (e.g., resolving isotopic patterns) .
Q. How can researchers ensure safe handling and storage of this compound during synthesis?
- Methodological Answer : Follow hazard-specific protocols for flammable/explosive intermediates (e.g., H220, H225 codes). Use inert atmospheres (N2/Ar) for moisture-sensitive steps, and store at –20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can contradictions in NMR spectral data for structural confirmation be resolved?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations can distinguish axial vs. equatorial substituents in the cyclopenta[b]naphthalene scaffold . Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to account for solvent effects .
Q. What strategies address discrepancies in receptor-binding affinity data across studies?
- Methodological Answer :
- Orthogonal Assays : Use radioligand binding (e.g., [3H]-labeled ligands) alongside functional assays (e.g., cAMP modulation) to verify affinity .
- Statistical Validation : Apply Bland-Altman analysis to quantify inter-assay variability and identify systematic biases .
Q. What in silico approaches are effective for predicting the pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., serotonin or adrenergic receptors) .
- QSAR Modeling : Train models on cyclopenta-fused naphthalene derivatives to predict logP, pKa, and bioavailability .
Q. How can computational modeling improve the design of analogs with enhanced metabolic stability?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify metabolic soft spots (e.g., amine oxidation). Modify substituents (e.g., N-methylation or cyclopropyl groups) to block CYP450-mediated degradation .
Q. What experimental designs mitigate reproducibility challenges in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
